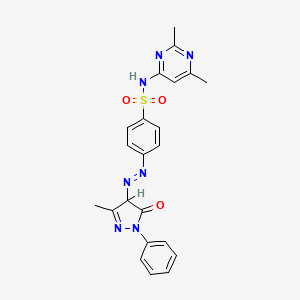
N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is a useful research compound. Its molecular formula is C22H21N7O3S and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects supported by recent research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the formation of the pyrimidine and pyrazole rings. The general synthetic route includes:
- Formation of the Pyrimidine Ring : This involves condensation reactions between appropriate precursors under controlled conditions.
- Synthesis of the Pyrazole Moiety : The pyrazole component is typically synthesized through cyclization reactions involving hydrazine derivatives.
- Final Coupling : The sulfonamide linkage is established by coupling the pyrimidine and pyrazole components with a benzenesulfonamide derivative.
The molecular formula is C19H22N6O3S with a molecular weight of approximately 463.51 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the dimethylpyrimidine and pyrazole moieties enhances its binding affinity due to:
- Hydrogen Bonding : The functional groups facilitate strong interactions with target proteins.
- π–π Stacking : The aromatic systems contribute to stabilization in the binding sites of enzymes.
These interactions can lead to modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells .
3.1 Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:
The compound exhibits potent inhibition of Aurora-A kinase, which is critical for cancer cell cycle regulation .
3.2 Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Notably, it demonstrated effective inhibition against E. coli DNA gyrase B with an IC50 value of 9.80 µM .
3.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for anti-inflammatory effects:
This suggests potential therapeutic applications in managing inflammatory diseases.
4. Case Studies
Several case studies have highlighted the efficacy of this compound in various settings:
- Cancer Treatment : In a study involving HCT116 cells, treatment with the compound resulted in significant reduction in cell viability compared to control groups.
- Infection Models : In vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues.
- Inflammation Models : Animal studies indicated that administration of the compound led to decreased inflammatory markers in serum.
Properties
CAS No. |
29822-00-2 |
|---|---|
Molecular Formula |
C22H21N7O3S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N7O3S/c1-14-13-20(24-16(3)23-14)28-33(31,32)19-11-9-17(10-12-19)25-26-21-15(2)27-29(22(21)30)18-7-5-4-6-8-18/h4-13,21H,1-3H3,(H,23,24,28) |
InChI Key |
LSCJCAMSAXFPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















